molecular formula C10H13NO5 B2702025 [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid CAS No. 2279122-94-8

[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid

Cat. No.: B2702025
CAS No.: 2279122-94-8
M. Wt: 227.216
InChI Key: UNGNFPGBXLKGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is a tetrahydropyridine derivative featuring a methoxycarbonyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 2. This compound (HA-9382) is listed in commercial catalogs with 95% purity (MFCD31619038) .

Properties

IUPAC Name

2-(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-7(10(15)16-2)3-6(4-8(12)13)9(14)11-5/h6H,3-4H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGNFPGBXLKGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(=O)N1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the tetrahydropyridine ring are replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is utilized as a building block for synthesizing new materials and catalysts. Its unique structure allows chemists to explore novel synthetic pathways and develop innovative chemical products.

Biology

This compound has garnered attention in biological research for its potential effects on cellular processes. Studies indicate that it may play a role in metabolic pathways and cellular signaling. Its interactions with specific molecular targets suggest possible applications in understanding disease mechanisms and developing therapeutic strategies .

Medicine

The medicinal chemistry field has identified [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid as a promising candidate for drug development. Its structural characteristics enable the design of pharmaceuticals targeting specific biological pathways. Preliminary studies highlight its potential as an enzyme inhibitor or modulator, which could be beneficial in treating various conditions .

Industrial Applications

In industry, this compound can be employed in producing specialty chemicals and polymers. Its versatility makes it suitable for applications in advanced materials science, where it can contribute to developing high-performance materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid demonstrated significant inhibition against various pathogens. The compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 2: Anti-inflammatory Properties

In vitro assays have shown that this compound can reduce pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in human cell lines. These findings suggest its potential application in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Tetrahydropyridine vs. Dihydropyran
  • Compound 1 (): (R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid replaces the tetrahydropyridine ring with a dihydropyran system. This compound demonstrated 69.9% XOD inhibition at 10 μM, highlighting the importance of the ester and acetic acid groups in enzyme binding .
b. Tetrahydropyrimidine Derivatives
  • Compound : ({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic acid features a tetrahydropyrimidine core (two nitrogen atoms) instead of tetrahydropyridine. The ethoxycarbonyl group increases lipophilicity compared to methoxycarbonyl, while the thioether linkage may enhance metabolic stability. Molecular weight: 288.318 g/mol .

Substituent Modifications

a. Aromatic and Heterocyclic Additions
  • Compound 19a () : 2-(1-(2-(1H-Indol-3-yl)ethyl)-5-benzoyl-6-(methylthio)-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)acetic acid incorporates a benzoyl group (position 5) and an indole-containing side chain. These aromatic groups likely improve receptor binding but reduce aqueous solubility due to increased hydrophobicity .
b. Functional Group Replacements
  • Compound: 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid replaces the tetrahydropyridine ring with a pyrazolo-pyridine fused system. Molecular weight: 223.19 g/mol .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Biological Activity
Target Compound 1,2,3,4-Tetrahydropyridine 5-Methoxycarbonyl, 6-methyl, 3-acetic acid ~241.23 (estimated) High purity (95%); structural analog shows XOD inhibition
Compound 1 () Dihydropyran 5-Methoxycarbonyl, 4-methyl, 6-oxo, 3-acetic acid - 69.9% XOD inhibition at 10 μM
Compound Tetrahydropyrimidine 5-Ethoxycarbonyl, 6-methyl, 4-(methylthio)acetic acid 288.318 Increased lipophilicity; thioether linkage
Compound 19a () Tetrahydropyridine 5-Benzoyl, 6-methylthio, 3-acetic acid, N-indolylethyl - Aromatic substituents enhance receptor binding
Compound Pyrazolo-pyridine 6-Hydroxy, 4-methyl, 3-oxo, 5-acetic acid 223.19 Fused ring system; lower molecular weight

Key Observations

  • Metabolic Stability : Thioether linkages () may resist esterase-mediated hydrolysis, enhancing in vivo stability.
  • Enzyme Inhibition : The methoxycarbonyl-acetic acid motif () is critical for XOD inhibition, suggesting a shared mechanism among analogs .

Biological Activity

[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in pharmacological contexts.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the carboxylation reaction of precursor molecules. For instance, a notable synthesis involves the use of 5R-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one as a precursor. The reaction typically employs BuLi in dry THF followed by ethyl chloroformate to yield the desired product .

Crystallographic Data:
The molecular formula of the compound is C11H13N1O4C_{11}H_{13}N_{1}O_{4} with a molecular weight of approximately 223.23 g/mol. The structure includes a tetrahydropyridine ring which contributes to its unique conformational properties.

Property Value
Molecular FormulaC11H13N1O4C_{11}H_{13}N_{1}O_{4}
Molecular Weight223.23 g/mol
Melting PointNot specified
DensityNot specified

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of tetrahydropyridine compounds often possess significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. For example, similar compounds have demonstrated effectiveness in DPPH radical scavenging assays .

Antimicrobial Activity

There is evidence suggesting that [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid and its derivatives exhibit antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuropharmacological Effects

Compounds related to this structure have been investigated for their neuropharmacological effects. They may act as central nervous system stimulants or modulators of neurotransmitter systems. This potential has implications for treating neurological disorders such as epilepsy or depression .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antioxidant Properties : A study highlighted the antioxidant capabilities of tetrahydropyridine derivatives through various assays, demonstrating their potential in reducing oxidative stress markers in vitro .
  • Antimicrobial Efficacy : Research involving similar structures showed promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
  • Neuropharmacological Studies : Investigations into the effects on neurotransmitter systems revealed that certain derivatives could enhance GABAergic activity, suggesting potential therapeutic applications for anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.